![molecular formula C31H24N4O4 B15151417 2,2'-[methanediylbis(benzene-4,1-diyliminomethanediyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B15151417.png)
2,2'-[methanediylbis(benzene-4,1-diyliminomethanediyl)]bis(1H-isoindole-1,3(2H)-dione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[({4-[(4-{[(1,3-DIOXOISOINDOL-2-YL)METHYL]AMINO}PHENYL)METHYL]PHENYL}AMINO)METHYL]ISOINDOLE-1,3-DIONE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({4-[(4-{[(1,3-DIOXOISOINDOL-2-YL)METHYL]AMINO}PHENYL)METHYL]PHENYL}AMINO)METHYL]ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: These involve the combination of smaller molecules to form the larger compound, often using catalysts and specific temperature conditions.
Amination Reactions: Introduction of amino groups into the molecular structure, which is crucial for the formation of the final compound.
Cyclization Reactions: Formation of ring structures within the molecule, which is a key step in achieving the desired chemical configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. Key aspects of industrial production include:
Optimization of Reaction Conditions: Temperature, pressure, and catalyst concentration are carefully controlled to maximize efficiency.
Purification Techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the compound.
化学反応の分析
Types of Reactions
2-[({4-[(4-{[(1,3-DIOXOISOINDOL-2-YL)METHYL]AMINO}PHENYL)METHYL]PHENYL}AMINO)METHYL]ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学的研究の応用
2-[({4-[(4-{[(1,3-DIOXOISOINDOL-2-YL)METHYL]AMINO}PHENYL)METHYL]PHENYL}AMINO)METHYL]ISOINDOLE-1,3-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving abnormal cell growth or signaling.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-[({4-[(4-{[(1,3-DIOXOISOINDOL-2-YL)METHYL]AMINO}PHENYL)METHYL]PHENYL}AMINO)METHYL]ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit certain kinases involved in cell signaling, thereby modulating cellular functions.
類似化合物との比較
Similar Compounds
Phthalimide Derivatives: Compounds with similar structural motifs, such as phthalimide, which also contain isoindole-1,3-dione groups.
Aromatic Amines: Compounds with similar aromatic amine structures, which may exhibit comparable reactivity and applications.
Uniqueness
2-[({4-[(4-{[(1,3-DIOXOISOINDOL-2-YL)METHYL]AMINO}PHENYL)METHYL]PHENYL}AMINO)METHYL]ISOINDOLE-1,3-DIONE is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
特性
分子式 |
C31H24N4O4 |
|---|---|
分子量 |
516.5 g/mol |
IUPAC名 |
2-[[4-[[4-[(1,3-dioxoisoindol-2-yl)methylamino]phenyl]methyl]anilino]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C31H24N4O4/c36-28-24-5-1-2-6-25(24)29(37)34(28)18-32-22-13-9-20(10-14-22)17-21-11-15-23(16-12-21)33-19-35-30(38)26-7-3-4-8-27(26)31(35)39/h1-16,32-33H,17-19H2 |
InChIキー |
QOPDVQKUAKRYPJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC=C(C=C3)CC4=CC=C(C=C4)NCN5C(=O)C6=CC=CC=C6C5=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


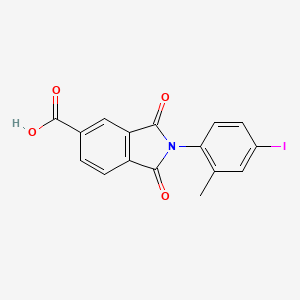
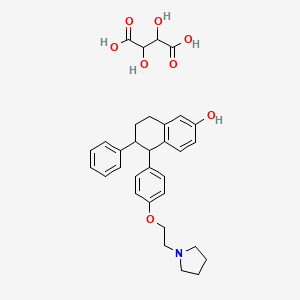
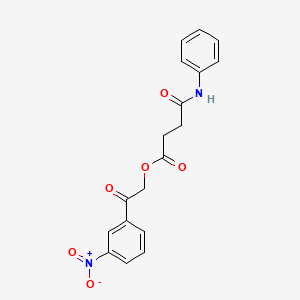
![1-(4-methylphenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B15151349.png)
![(1E)-N,N-dimethyl-N'-{4-[(E)-phenyldiazenyl]phenyl}ethanimidamide](/img/structure/B15151353.png)
![N-(2,5-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B15151362.png)
![N-(3,4-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B15151370.png)
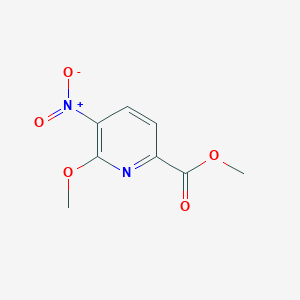
![2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B15151391.png)
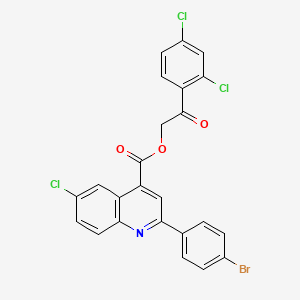
![2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B15151401.png)

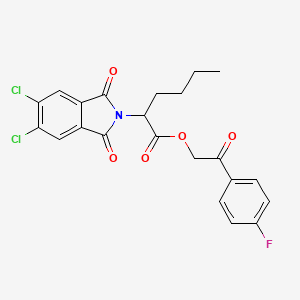
![2-({4-[(4-Fluorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)acetamide](/img/structure/B15151414.png)
